2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid is a compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid typically involves the reaction of 3-aminophenol with tert-butyl chloroformate to form the tert-butyl carbamate derivative. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted phenoxypropanoic acids .
Scientific Research Applications
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a linker in the preparation of complex molecules.
Biology: Employed in the development of ADCs and PROTACs, which are used for targeted drug delivery and protein degradation, respectively.
Medicine: Investigated for its potential in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid involves its role as a linker in ADCs and PROTACs. In ADCs, the compound facilitates the attachment of cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells. In PROTACs, it helps in the recruitment of target proteins to the ubiquitin-proteasome system for degradation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-phenoxypropanoic acid
- 3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
Uniqueness
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid is unique due to its specific structure that allows it to function effectively as a cleavable linker in ADCs and PROTACs.
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-9(12(16)17)19-11-7-5-6-10(8-11)15-13(18)20-14(2,3)4/h5-9H,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAIMDOXBIVIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.